molecular formula C20H32Br2O2 B592910 1,4-Dibromo-2,5-bis(heptyloxy)benzene CAS No. 137436-29-4

1,4-Dibromo-2,5-bis(heptyloxy)benzene

Cat. No.: B592910
CAS No.: 137436-29-4
M. Wt: 464.282
InChI Key: HEQPSDQYWNCHDO-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-bis(heptyloxy)benzene is an organic compound characterized by the presence of two bromine atoms and two heptyloxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dibromo-2,5-bis(heptyloxy)benzene typically involves the bromination of 2,5-diheptyloxybenzene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 1 and 4 positions of the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2,5-bis(heptyloxy)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 1,4-diamino-2,5-bis(heptyloxy)benzene or 1,4-dithio-2,5-bis(heptyloxy)benzene.

    Oxidation: Formation of 1,4-dibromo-2,5-bis(heptanal)benzene or 1,4-dibromo-2,5-bis(heptanoic acid)benzene.

    Reduction: Formation of 1,4-dihydro-2,5-bis(heptyloxy)benzene.

Scientific Research Applications

1,4-Dibromo-2,5-bis(heptyloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,4-dibromo-2,5-bis(heptyloxy)benzene exerts its effects is primarily through its ability to participate in halogen bonding and other intermolecular interactions. The bromine atoms can form halogen bonds with nucleophilic sites on other molecules, while the heptyloxy groups can engage in hydrophobic interactions. These interactions can influence the compound’s behavior in various chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2,5-bis(phenylalkoxy)benzene: Similar in structure but with phenylalkoxy groups instead of heptyloxy groups.

    1,4-Dibromo-2,5-bis(bromomethyl)benzene: Contains bromomethyl groups instead of heptyloxy groups.

    1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Contains trifluoromethyl groups instead of heptyloxy groups.

Uniqueness

1,4-Dibromo-2,5-bis(heptyloxy)benzene is unique due to the presence of long heptyloxy chains, which impart distinct hydrophobic properties and influence its solubility and reactivity compared to similar compounds. These properties make it particularly useful in applications requiring specific hydrophobic interactions and solubility characteristics.

Properties

IUPAC Name

1,4-dibromo-2,5-diheptoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32Br2O2/c1-3-5-7-9-11-13-23-19-15-18(22)20(16-17(19)21)24-14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQPSDQYWNCHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC(=C(C=C1Br)OCCCCCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697881
Record name 1,4-Dibromo-2,5-bis(heptyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137436-29-4
Record name 1,4-Dibromo-2,5-bis(heptyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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